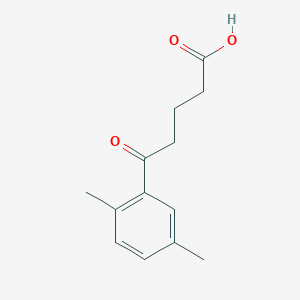

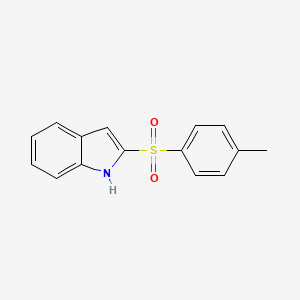

5-(2,5-Dimethylphenyl)-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,5-Dimethylphenyl)-5-oxovaleric acid (5-DMPVA) is a carboxylic acid that has been used in numerous scientific research applications. It is an important building block in organic synthesis and has been used in a variety of reactions, including Wittig reactions, Michael reactions, and as an initiator in polymerization reactions. 5-DMPVA is also a valuable tool for studying biochemical and physiological processes, as it has been found to interact with a variety of enzymes and receptors. In

Applications De Recherche Scientifique

DNA Damage and Carcinogenic Potential

- The accumulation of 5-Aminolevulinic acid (a structurally related compound) in acute intermittent porphyria (AIP) might associate with hepatocellular carcinoma (HCC) in symptomatic patients. The study highlighted that 4,5-dioxovaleric acid (DOVA), a final product of 5-Aminolevulinic acid, is capable of alkylating guanine moieties in DNA, forming adducts, and inducing mutagenic effects in bacteria (Onuki et al., 2002).

Biomass-Derived Platform Chemicals

- 5-Hydroxymethylfurfural (HMF) and its derivatives, which include structurally related compounds, are recognized as versatile reagents or platform chemicals produced from plant biomass. These compounds are anticipated to become alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review discussed the synthesis of HMF from plant feedstocks and the prospects for its use in the production of various materials and chemicals (Chernyshev et al., 2017). Furthermore, the use of 5-HMF as a building block in organic synthesis has been extensively studied, given its diverse functional groups and potential to incorporate renewable carbon sources into target compounds (Fan et al., 2019).

Propriétés

IUPAC Name |

5-(2,5-dimethylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIYXOJXHQGKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478378 |

Source

|

| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34670-08-1 |

Source

|

| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)

![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)

![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)

![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)

![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)

![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)